![molecular formula C15H16FNO3S B14230848 n-[2-Fluoro-4-(1-hydroxy-2-phenylethyl)phenyl]methanesulfonamide CAS No. 824937-79-3](/img/structure/B14230848.png)
n-[2-Fluoro-4-(1-hydroxy-2-phenylethyl)phenyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-[2-Fluoro-4-(1-hydroxy-2-phenylethyl)phenyl]methanesulfonamide is a chemical compound with a complex structure that includes a fluoro-substituted aromatic ring, a hydroxy-phenylethyl group, and a methanesulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-[2-Fluoro-4-(1-hydroxy-2-phenylethyl)phenyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the fluoro-substituted aromatic ring. This can be achieved through electrophilic aromatic substitution reactions. The hydroxy-phenylethyl group is then introduced via Friedel-Crafts alkylation, followed by the addition of the methanesulfonamide group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
n-[2-Fluoro-4-(1-hydroxy-2-phenylethyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the fluoro group could result in various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
n-[2-Fluoro-4-(1-hydroxy-2-phenylethyl)phenyl]methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of n-[2-Fluoro-4-(1-hydroxy-2-phenylethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The fluoro-substituted aromatic ring and the hydroxy-phenylethyl group can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The methanesulfonamide group may also play a role in enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other fluoro-substituted aromatic compounds and methanesulfonamide derivatives. Examples include:
- n-[2-Fluoro-4-(1-hydroxy-2-phenylethyl)phenyl]acetamide
- n-[2-Fluoro-4-(1-hydroxy-2-phenylethyl)phenyl]propylsulfonamide
Uniqueness
The uniqueness of n-[2-Fluoro-4-(1-hydroxy-2-phenylethyl)phenyl]methanesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro group enhances its stability and reactivity, while the methanesulfonamide group provides unique binding characteristics.
Eigenschaften
CAS-Nummer |
824937-79-3 |
|---|---|
Molekularformel |
C15H16FNO3S |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
N-[2-fluoro-4-(1-hydroxy-2-phenylethyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C15H16FNO3S/c1-21(19,20)17-14-8-7-12(10-13(14)16)15(18)9-11-5-3-2-4-6-11/h2-8,10,15,17-18H,9H2,1H3 |
InChI-Schlüssel |
XCNCMZYRYJGFOW-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)C(CC2=CC=CC=C2)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


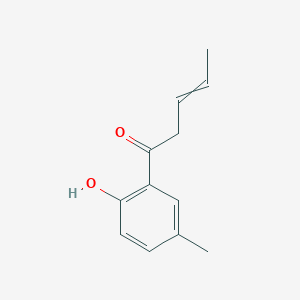
![Stannane, trimethyl[3-[2-(phenylmethoxy)ethyl]-2-thienyl]-](/img/structure/B14230768.png)
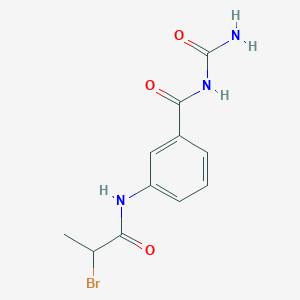
![2-[4-(2-cyanophenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14230783.png)
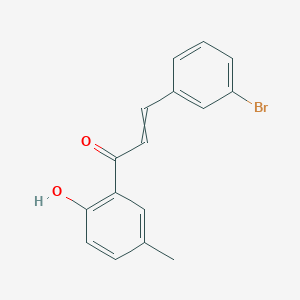

![2-Diazo-3-[1-(1,4,7,10,13,16-hexaoxacyclooctadec-2-yl)propoxy]-3-oxopropanoate](/img/structure/B14230796.png)
![1-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14230799.png)
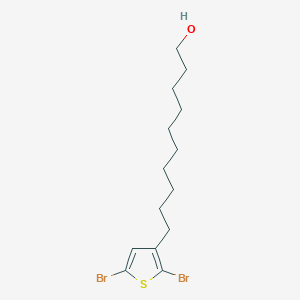
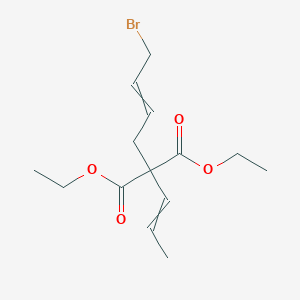
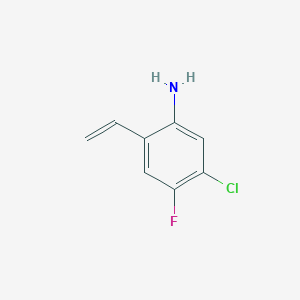

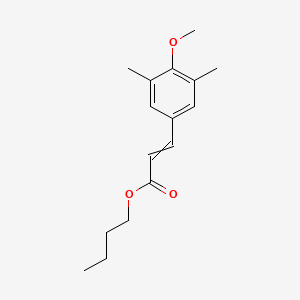
![N-Methyl-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B14230838.png)
